molecular formula C19H14BrN5O2 B11677299 N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11677299
M. Wt: 424.3 g/mol
InChI Key: IOFIINWNAQVSOK-UHFFFAOYSA-N
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Description

N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Halogen substitution reactions can occur, particularly at the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogen substitution can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could produce a diol.

Scientific Research Applications

N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anticancer effect.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

What sets N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity

Properties

Molecular Formula

C19H14BrN5O2

Molecular Weight

424.3 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H14BrN5O2/c1-10-15(11-5-3-2-4-6-11)22-23-16(10)19(27)25-24-17-13-9-12(20)7-8-14(13)21-18(17)26/h2-9,21,26H,1H3,(H,22,23)

InChI Key

IOFIINWNAQVSOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O

Origin of Product

United States

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